(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol
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Overview
Description
(1S,5S,6S)-3-azabicyclo[321]octan-6-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar structural features but different biological activities.
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness
(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO/c9-7-2-5-1-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6-,7-/m0/s1 |
InChI Key |
HEZQDMDQUVBDOA-ACZMJKKPSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CNC2)O |
Canonical SMILES |
C1C2CC(C1CNC2)O |
Origin of Product |
United States |
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